1-Butanamine, 2-methyl-N-(2-methylbutylidene)-
Overview
Description
1-Butanamine, 2-methyl-N-(2-methylbutylidene)- is a chemical compound with the molecular formula C10H21N and a molecular weight of 155.2804 g/mol . It is also known by other names such as N-(2-Methylbutylidene)-2-methylbutylamine and 2-Methyl-N-(2-methylbutylidene)-1-butanamine . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- typically involves the reaction of 2-methylbutanal with 2-methylbutylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and consistency of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
1-Butanamine, 2-methyl-N-(2-methylbutylidene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butanamine, 2-methyl-N-(2-methylbutylidene)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Butanamine, 2-methyl-N-(2-methylbutylidene)- can be compared with other similar compounds such as:
2-Methylbutylamine: A related compound with similar structural features but different chemical properties and applications.
N-Methylbutan-2-amine: Another similar compound used in organic synthesis and industrial applications.
The uniqueness of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to these similar compounds.
Properties
IUPAC Name |
2-methyl-N-(2-methylbutyl)butan-1-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-5-9(3)7-11-8-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGDBHQTAMAGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN=CC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334669 | |
Record name | 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54518-97-7 | |
Record name | 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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